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molecular formula C13H14O3 B8475325 Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate CAS No. 507222-39-1

Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate

Cat. No. B8475325
M. Wt: 218.25 g/mol
InChI Key: CLCOSIOXUJVIOE-UHFFFAOYSA-N
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Patent
US06218376B1

Procedure details

A mixture of potassium tert-butoxide (52 g) and tert-butanol (170 ml) was treated dropwise with a mixture of 3-methoxybenzaldehyde (30 g) and methyl crotonate (35 ml). The temperature of the reaction mixture rose to 80° C. during the addition and was then maintained for a further 3 hours at 65° C. The reaction mixture was cooled to room temperature, poured into ice/water and washed with diethyl ether. The aqueous phase was acidified with concentrated HCl and extracted with ethyl acetate. The organic phase was washed with brine, dried (MgSO4) and evaporated under reduced pressure to yield an orange oil. Yield 53.2 g. Used directly in the next step.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O.[C:17]([O:22][CH3:23])(=[O:21])/[CH:18]=[CH:19]/[CH3:20]>C(O)(C)(C)C>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:20][CH:19]=[CH:18][C:17]([O:22][CH3:23])=[O:21])[CH:14]=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
35 mL
Type
reactant
Smiles
C(\C=C\C)(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture rose to 80° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an orange oil

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C=CC=CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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